1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) is a chemical compound with the molecular formula C₁₂H₁₆Cl₂O₄ and a molecular weight of 295.16 g/mol . This compound is characterized by the presence of two chloro-2-propanol groups linked through a p-phenylenedioxy bridge. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) typically involves the reaction of p-phenylenedioxy with 3-chloro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) involves its interaction with specific molecular targets and pathways. The chloro groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The p-phenylenedioxy bridge provides structural stability and influences the compound’s reactivity and interactions .
Comparison with Similar Compounds
1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) can be compared with other similar compounds, such as:
1,1’-(p-Phenylenedioxy)bis(3-bromo-2-propanol): Similar structure but with bromo groups instead of chloro groups.
1,1’-(p-Phenylenedioxy)bis(3-iodo-2-propanol): Similar structure but with iodo groups instead of chloro groups.
1,1’-(p-Phenylenedioxy)bis(3-hydroxy-2-propanol): Similar structure but with hydroxyl groups instead of chloro groups.
The uniqueness of 1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) lies in its specific reactivity and applications, which are influenced by the presence of chloro groups and the p-phenylenedioxy bridge.
Properties
CAS No. |
15129-28-9 |
---|---|
Molecular Formula |
C12H16Cl2O4 |
Molecular Weight |
295.16 g/mol |
IUPAC Name |
1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H16Cl2O4/c13-5-9(15)7-17-11-1-2-12(4-3-11)18-8-10(16)6-14/h1-4,9-10,15-16H,5-8H2 |
InChI Key |
CVJPKXAKDGRMIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O |
Canonical SMILES |
C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.